molecular formula C23H21N5O3 B2455861 2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide CAS No. 946247-79-6

2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide

Cat. No. B2455861
CAS RN: 946247-79-6
M. Wt: 415.453
InChI Key: HMGAKIQVJATPIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of pyrido[2,3-d]pyrimidine, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are often used in the development of pharmaceuticals due to their resemblance with DNA bases .


Synthesis Analysis

The synthesis of such a compound would likely involve complex organic reactions. For example, palladium-catalyzed cross-coupling reactions have been used to synthesize related pyrido[2,3-d]pyrimidine compounds .


Molecular Structure Analysis

The compound contains a pyrido[2,3-d]pyrimidine core, which is a bicyclic structure formed by the fusion of a pyridine and a pyrimidine ring . The additional functional groups attached to this core would further determine its chemical properties and reactivity.

Scientific Research Applications

Antimicrobial Activity

Several studies have synthesized pyrimidinone derivatives and explored their antimicrobial activities. For instance, Hossan et al. (2012) demonstrated the synthesis of pyrimidinones with significant antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid, using citrazinic acid as a starting material (Hossan et al., 2012). Bondock et al. (2008) also developed new heterocycles incorporating antipyrine moiety, showing promising antimicrobial properties (Bondock et al., 2008).

Anti-inflammatory and Analgesic Activities

Research by Sondhi et al. (2009) involved the synthesis of pyrimidine derivatives and their screening for anti-inflammatory and analgesic activities, revealing compounds with significant potential at certain dosages (Sondhi et al., 2009). Another study by Amr et al. (2007) synthesized a series of compounds as anti-inflammatory agents, demonstrating good activity comparable to Prednisolone® (Amr et al., 2007).

Anticancer Activity

Al-Sanea et al. (2020) focused on the synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives and evaluated their anticancer activity across 60 cancer cell lines, identifying compounds with notable cancer cell growth inhibition (Al-Sanea et al., 2020). Additionally, Fahim et al. (2021) synthesized novel pyrazolo[5,1-c][1, 2, 4]triazine-3-carboxamide derivatives, demonstrating more inhibitory influence on breast and liver cancer cells compared to the reference drug doxorubicin (Fahim et al., 2021).

properties

IUPAC Name

2-[2,4-dioxo-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3/c1-2-17-8-3-4-9-18(17)26-20(29)15-27-19-10-6-12-25-21(19)22(30)28(23(27)31)14-16-7-5-11-24-13-16/h3-13H,2,14-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGAKIQVJATPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CN=CC=C4)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide

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